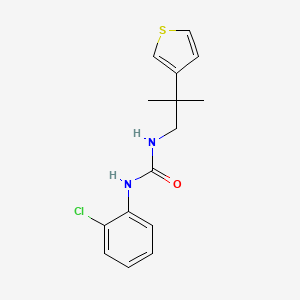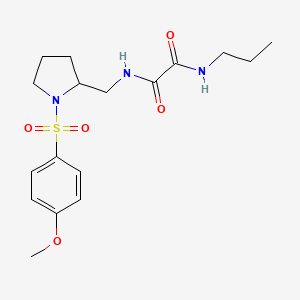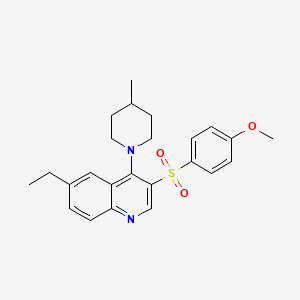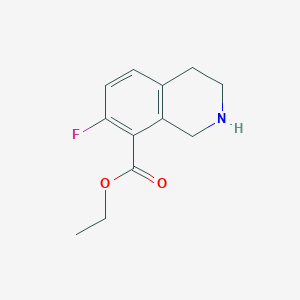![molecular formula C5H7NO2S B2833283 [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol CAS No. 40235-57-2](/img/structure/B2833283.png)
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol: is a heterocyclic compound containing a thiazole ring substituted with hydroxymethyl groups at positions 2 and 4. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, followed by hydroxymethylation. The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, microwave-assisted synthesis has been reported to improve reaction times and yields .
化学反応の分析
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation can yield [4-(Formyl)-1,3-thiazol-2-yl]methanol or [4-(Carboxyl)-1,3-thiazol-2-yl]methanol.
- Reduction can produce [4-(Methyl)-1,3-thiazol-2-yl]methanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Explored for its anticancer and anti-inflammatory activities.
- Potential use in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of dyes and pigments for material science .
作用機序
The mechanism of action of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleic acids or proteins, affecting their function and stability. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .
類似化合物との比較
Thiazole: The parent compound with a simpler structure.
[4-(Methyl)-1,3-thiazol-2-yl]methanol: A reduced form with methyl groups instead of hydroxymethyl groups.
[4-(Carboxyl)-1,3-thiazol-2-yl]methanol: An oxidized form with carboxyl groups.
Uniqueness:
- The presence of hydroxymethyl groups at both positions 2 and 4 makes [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol unique in its reactivity and biological activity.
- The compound’s ability to undergo various chemical reactions and form diverse derivatives enhances its versatility in scientific research and industrial applications .
特性
IUPAC Name |
[2-(hydroxymethyl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-1-4-3-9-5(2-8)6-4/h3,7-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTZGECDJALUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)


![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)

![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/new.no-structure.jpg)







![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2833223.png)
